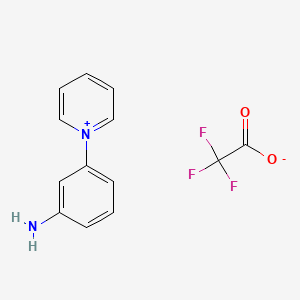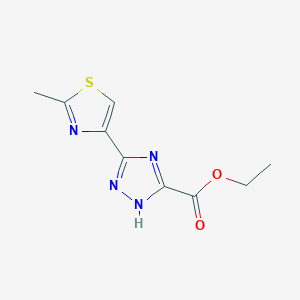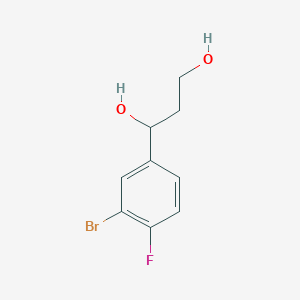
(S)-1-(3-Bromo-4-fluorophenyl)-1,3-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3-Bromo-4-fluorophenyl)-1,3-propanediol is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a propanediol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromo-4-fluorophenyl)-1,3-propanediol typically involves the following steps:
Bromination and Fluorination: The starting material, phenylpropane, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 3 and 4 positions, respectively.
Reduction: The intermediate product is then subjected to reduction conditions to convert it into the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination reactions, followed by purification steps such as crystallization or chromatography to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(3-Bromo-4-fluorophenyl)-1,3-propanediol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Applications De Recherche Scientifique
(S)-1-(3-Bromo-4-fluorophenyl)-1,3-propanediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-1-(3-Bromo-4-fluorophenyl)-1,3-propanediol involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms play a crucial role in binding to these targets, thereby modulating their activity. The propanediol moiety may also contribute to the compound’s overall bioactivity by influencing its solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Bromo-4-fluorophenyl)hydrazine hydrochloride
- 3-Bromo-4-fluorophenylboronic acid
- (S)-(3-Bromo-4-fluorophenyl)(cyclopropyl)methanol
Uniqueness
(S)-1-(3-Bromo-4-fluorophenyl)-1,3-propanediol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or bioactivity profiles, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
862188-32-7 |
|---|---|
Formule moléculaire |
C9H10BrFO2 |
Poids moléculaire |
249.08 g/mol |
Nom IUPAC |
1-(3-bromo-4-fluorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H10BrFO2/c10-7-5-6(1-2-8(7)11)9(13)3-4-12/h1-2,5,9,12-13H,3-4H2 |
Clé InChI |
AFRLUMQCUGPCOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(CCO)O)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


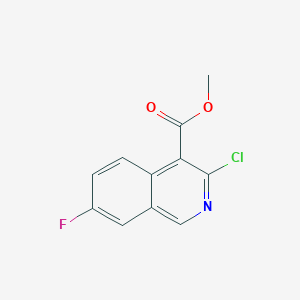


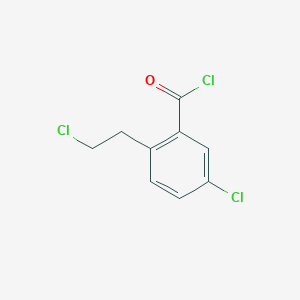
![Ethyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13663128.png)


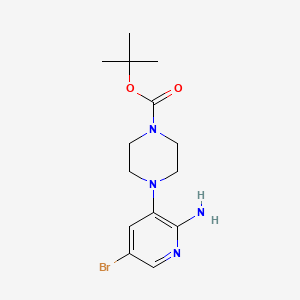
![2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13663155.png)
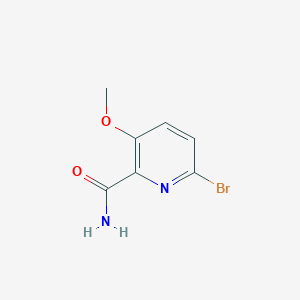
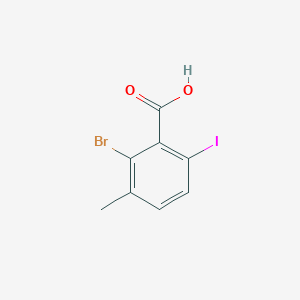
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13663164.png)
